Pubescenoside A
Description
Contextualization within the Field of Natural Products Chemistry
Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Pubescenoside A is a prime example of a natural product with potential therapeutic applications. ontosight.ai The study of such compounds, from their isolation and structural elucidation to the investigation of their biological effects, is a central focus of natural products chemistry. Research into this compound contributes to the broader understanding of how plant-derived molecules can influence physiological processes and potentially lead to the development of new therapeutic agents. ontosight.airesearchgate.net
Botanical Origin and Ethnobotanical Significance: Ilex pubescens Hook. et Arn.
This compound is isolated from the roots of Ilex pubescens Hook. et Arn., a plant species widely distributed in southern China. nih.govacs.org Known in Chinese as "Mao-Dong-Qing," the roots and stems of this plant have a long history of use in traditional Chinese medicine. nih.govresearchgate.net Ethnobotanical records indicate its use for clearing heat, detoxification, and activating blood circulation. nih.govresearchgate.net It has been traditionally employed for conditions such as wind-heat cold, lung-heat asthma, and various inflammatory ailments. nih.govresearchgate.net The therapeutic effects of Ilex pubescens are attributed to the bioactive compounds it contains, including a significant number of triterpenes and other phenolic compounds. nih.govmdpi.com
Historical Overview of Discovery and Initial Characterization
This compound was first isolated and identified from the root of Ilex pubescens. acs.org The initial characterization involved spectroscopic and chemical methods to determine its structure. acs.org It was identified as a novel hemiterpene glucoside, a relatively rare class of natural products. google.com The molecular formula of this compound was determined to be C₂₀H₂₆O₁₁. google.com Its discovery was significant as it, along with its isomer Pubescenoside B, were the first hemiterpene glycosides reported with 2-methylene-butane-1,3,4-triol as the aglycone, further acylated by caffeic acid. google.com
Classification within Natural Product Structural Categories (e.g., Glycosides, Saponins)
This compound is classified as a glycoside. ontosight.ai Specifically, it is a hemiterpene glycoside. google.com Glycosides are compounds in which a sugar molecule (glycone) is bonded to a non-sugar moiety (aglycone). uoanbar.edu.iqnih.gov In this compound, the glycone is a β-D-glucopyranoside, and the aglycone is a hemiterpene derivative. acs.orggoogle.com
While Ilex pubescens is known to contain a variety of saponins (B1172615), which are a subclass of glycosides characterized by their soap-like foaming properties, this compound itself is more specifically categorized as a hemiterpene glycoside due to the nature of its aglycone. google.comjst.go.jpuobasrah.edu.iq Saponins are typically classified based on the structure of their aglycone (sapogenin) into steroidal or triterpenoidal saponins. uobasrah.edu.iqscribd.com this compound's aglycone, being a hemiterpene, places it in a distinct category. google.com
Detailed Research Findings
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₆O₁₁ | google.com |
| Molecular Weight | 442.4 g/mol | nih.gov |
| IUPAC Name | [3-hydroxy-2-methylidene-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | nih.gov |
| Synonyms | CHEMBL479699 | nih.govnaturalproducts.net |
Compound Names Mentioned
Structure
3D Structure
Properties
Molecular Formula |
C20H26O11 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
[3-hydroxy-2-methylidene-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H26O11/c1-10(8-29-16(25)5-3-11-2-4-12(22)13(23)6-11)14(24)9-30-20-19(28)18(27)17(26)15(7-21)31-20/h2-6,14-15,17-24,26-28H,1,7-9H2/b5-3+/t14?,15-,17-,18+,19-,20-/m1/s1 |
InChI Key |
WTKXHULOWFHFAA-GAJPCSOTSA-N |
Isomeric SMILES |
C=C(COC(=O)/C=C/C1=CC(=C(C=C1)O)O)C(CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
C=C(COC(=O)C=CC1=CC(=C(C=C1)O)O)C(COC2C(C(C(C(O2)CO)O)O)O)O |
Synonyms |
pubescenoside A |
Origin of Product |
United States |
Isolation and Purification Methodologies for Pubescenoside a
Extraction Techniques from Ilex pubescens Plant Material
The initial and critical step in obtaining Pubescenoside A is the efficient extraction from the plant matrix. The choice of solvent and the method of extraction are paramount to maximizing the yield of the desired compound.
Solvent-based extraction is the cornerstone of isolating this compound. Methanol (B129727) is a commonly used solvent for the initial extraction from the dried and powdered roots of Ilex pubescens. google.com In a typical procedure, the plant material is subjected to extraction with methanol at room temperature multiple times to ensure a comprehensive extraction of the plant's constituents. google.com Another approach involves refluxing the plant material with a 70% aqueous ethanol (B145695) solution. asianpubs.org
Following the initial extraction, the crude extract is typically suspended in water and then subjected to liquid-liquid partitioning. google.com This process uses a series of solvents with varying polarities to separate the components of the extract into different fractions. Common solvents used in this sequential partitioning include diethyl ether, ethyl acetate, and n-butanol. google.com this compound, being a glycoside, tends to concentrate in the more polar n-butanol fraction. google.com
| Extraction Step | Solvent(s) | Method | Outcome |
| Initial Extraction | Methanol | Room Temperature Extraction (repeated) | Total extract containing a mixture of compounds. google.com |
| Initial Extraction | 70% aq. EtOH | Reflux | Crude extract. asianpubs.org |
| Liquid-Liquid Partitioning | Diethyl ether, Ethyl acetate, n-Butanol, Water | Sequential extraction of the aqueous suspension of the total extract. | Separation into fractions based on polarity. This compound is found in the n-butanol fraction. google.com |
The partitioning of the crude extract is a crucial step that enriches the concentration of this compound before the more refined chromatographic steps. The choice of partitioning solvents is based on the polarity of the target compound. The n-butanol fraction is often the most promising for isolating glycosides like this compound, as it effectively separates them from less polar compounds that are soluble in diethyl ether and ethyl acetate, and more polar compounds that remain in the aqueous layer. google.com This fractionation significantly simplifies the subsequent purification process.
Solvent-Based Extraction Approaches
Chromatographic Separation and Purification Strategies
Following extraction and partitioning, the n-butanol fraction, which is enriched with this compound, undergoes several stages of column chromatography to isolate the pure compound. google.com
A combination of different column chromatography techniques is employed to achieve high purity. These methods separate compounds based on their differential interactions with the stationary phase and the mobile phase.
MCI-gel CHP 20P: The n-butanol fraction is first subjected to column chromatography on MCI-gel CHP 20P, a type of reversed-phase resin. Elution is typically performed with a gradient of methanol in water. google.com
Chromatorex ODS (Octadecylsilica) gel: Fractions collected from the MCI-gel column that show the presence of the target compound are further purified on a Chromatorex ODS gel column. This is another reversed-phase technique where a gradient of methanol is used for elution. google.com
Toyopearl HW-40F gel: A final polishing step often involves size-exclusion chromatography using a Toyopearl HW-40F gel, again with a methanol-water gradient. google.com
Silica (B1680970) Gel: While less common for the final purification of highly polar glycosides, silica gel chromatography can be used in earlier stages or for the separation of less polar compounds. For instance, fractions from a Diaion HP-20 column (a macroporous resin) can be further purified on silica gel using a mobile phase of chloroform, methanol, and water. google.com
| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |
| MCI-gel CHP 20P | Reversed-phase polymer | Gradient of methanol in water | Initial fractionation of the n-butanol extract. google.com |
| Chromatorex ODS gel | Octadecylsilica | Gradient of methanol in water | Further purification of selected fractions. google.com |
| Toyopearl HW-40F gel | Size-exclusion gel | Gradient of methanol in water | Final polishing and purification. google.com |
| Silica Gel | Silica | Chloroform-Methanol-Water mixtures | Fractionation of extracts, often after initial resin chromatography. google.com |
For achieving the highest purity, preparative HPLC is an indispensable tool. ijcpa.inijrpr.comshimadzu.eu It operates on the same principles as analytical HPLC but is designed to handle larger sample loads to isolate and collect the purified compound. ijcpa.inmetwarebio.com While specific preparative HPLC parameters for this compound are not extensively detailed in the provided context, it is a standard technique for the final purification of natural products to a high degree of purity (often >95%). google.commetwarebio.com The process involves injecting a concentrated sample onto a preparative column and collecting the eluent corresponding to the peak of the target compound. ijcpa.inijrpr.com
Throughout the fractionation and purification process, Thin-Layer Chromatography (TLC) is a vital monitoring tool. libretexts.org It is used to quickly analyze the composition of fractions collected from the various chromatography columns. google.comlibretexts.org By spotting the fractions on a TLC plate and developing it in an appropriate solvent system (e.g., a mixture of chloroform, methanol, and water), researchers can visualize the separated compounds. google.com The spots are often detected under UV light or by spraying with a visualizing reagent, such as 10% sulfuric acid in ethanol or a ferric chloride solution, followed by heating. google.comgoogle.com Fractions containing the same compound profile, as indicated by their TLC pattern, are then combined for the next stage of purification. jst.go.jp
Biosynthetic Pathways and Precursor Chemistry of Pubescenoside a
Proposed Biosynthetic Routes for the Aglycone Core
The aglycone core of Pubescenoside A is derived from the intricate shikimic acid pathway. mdpi.comresearchgate.netnih.gov This fundamental metabolic route in plants and microorganisms is responsible for the synthesis of aromatic amino acids, which are the building blocks for a vast array of secondary metabolites, including phenolic compounds. gacbe.ac.inwikipedia.orguzh.ch
The journey begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from the glycolytic pathway and D-erythrose-4-phosphate from the pentose (B10789219) phosphate (B84403) pathway. gacbe.ac.in This initial reaction forms 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP), marking the entry point into the seven-step shikimate pathway. gacbe.ac.in A series of enzymatic transformations then leads to the production of chorismic acid, a critical branch-point intermediate. gacbe.ac.inwikipedia.org
From chorismic acid, the pathway diverges towards the synthesis of L-phenylalanine. mdpi.comresearchgate.netnih.gov Phenylalanine is then deaminated to yield cinnamic acid, which is subsequently hydroxylated to form p-coumaric acid and then caffeic acid. mdpi.comresearchgate.netnih.gov Caffeic acid serves as a direct precursor to the aglycone portion of this compound. mdpi.comresearchgate.netnih.gov
Enzymatic Glycosylation Processes
Glycosylation, the enzymatic attachment of sugar molecules to an aglycone, is a crucial final step in the biosynthesis of this compound. This process significantly impacts the compound's solubility and biological interactions. nih.gov In plants, this reaction is catalyzed by a class of enzymes known as glycosyltransferases. nih.gov
These enzymes transfer a sugar moiety, such as glucose, from an activated sugar donor, like UDP-glucose, to a specific hydroxyl group on the aglycone. nih.gov In the case of this compound, a glucose molecule is attached to the aglycone. The precise nature of the glycosyltransferases involved in the biosynthesis of this compound is an area of ongoing research. However, the general mechanism involves the formation of a glycosidic bond between the anomeric carbon of the sugar and an oxygen atom on the aglycone. mdpi.com
The attachment of the sugar can cause characteristic shifts in the Nuclear Magnetic Resonance (NMR) signals of the aglycone, which is a key method for determining the position of glycosylation. mdpi.com
Role of Precursor Molecules (e.g., Caffeic Acid and Shikimic Acid Pathway Derivatives)
The biosynthesis of this compound is fundamentally dependent on precursor molecules originating from primary metabolism. The shikimic acid pathway provides the essential aromatic framework, while the glycolytic and pentose phosphate pathways supply the initial carbon skeletons.
Shikimic Acid: As the namesake of the pathway, shikimic acid is a central intermediate. gacbe.ac.inwikipedia.org It is formed from 3-dehydroquinate (B1236863) and is subsequently phosphorylated to shikimate-3-phosphate (B1206780) before being converted to chorismic acid. wikipedia.org The entire carbon skeleton of the aromatic portion of the aglycone is derived from intermediates of this pathway.
Caffeic Acid: Caffeic acid is a direct and crucial precursor to the aglycone of this compound. mdpi.comresearchgate.netnih.gov It is a hydroxycinnamic acid derivative formed downstream from phenylalanine. mdpi.comresearchgate.netnih.gov The caffeoyl moiety is a defining feature of this compound's chemical structure. The availability of caffeic acid within the cell is a key determinant for the rate of this compound synthesis.
The table below summarizes the key precursors and their roles in the biosynthesis of this compound.
| Precursor Molecule | Origin Pathway | Role in this compound Biosynthesis |
| Phosphoenolpyruvate (PEP) | Glycolysis | Initial building block for the shikimic acid pathway gacbe.ac.in |
| D-erythrose-4-phosphate | Pentose Phosphate Pathway | Initial building block for the shikimic acid pathway gacbe.ac.in |
| Shikimic Acid | Shikimic Acid Pathway | Central intermediate leading to aromatic amino acids gacbe.ac.inwikipedia.org |
| L-Phenylalanine | Shikimic Acid Pathway | Direct precursor to cinnamic acid and subsequently caffeic acid mdpi.comresearchgate.netnih.gov |
| Caffeic Acid | Phenylpropanoid Pathway | Direct precursor to the aglycone core of this compound mdpi.comresearchgate.netnih.gov |
| UDP-Glucose | Carbohydrate Metabolism | Activated sugar donor for the glycosylation step |
In Vitro and in Vivo Biological Activities of Pubescenoside a
Anti-inflammatory Activities
Pubescenoside A demonstrates notable anti-inflammatory effects, which have been attributed to its ability to modulate key pathways in the inflammatory response. thno.orgthno.org
While this compound is recognized for its general anti-inflammatory properties, specific studies detailing its direct inhibitory action on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are part of a broader investigation into the constituents of Ilex pubescens. ontosight.aithno.org Other compounds and saponin (B1150181) fractions from Ilex pubescens have been shown to inhibit iNOS and COX-2 expression in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. mdpi.comresearchgate.net For instance, certain triterpenoid (B12794562) saponins (B1172615) isolated from the plant demonstrated inhibitory effects on iNOS protein expression. mdpi.com However, the primary mechanism reported for this compound's anti-inflammatory action centers on inflammasome modulation. thno.org
A significant aspect of this compound's anti-inflammatory activity is its ability to suppress the activation of the NLRP3 inflammasome. thno.org The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). thno.orgfrontiersin.org Aberrant activation of the NLRP3 inflammasome is linked to a variety of inflammatory disorders. frontiersin.org
Studies have shown that this compound (PBA) can significantly inhibit NLRP3 inflammasome activation in both macrophages and cardiomyocytes. thno.org In experimental models using LPS and ATP to induce inflammasome activation in RAW264.7 macrophages, PBA treatment led to a marked reduction in NLRP3 inflammasome components. thno.org This suppression of the NLRP3 inflammasome consequently reduces the release of IL-1β, thereby attenuating the inflammatory process. thno.org
Table 1: Effect of this compound on NLRP3 Inflammasome Activation
| Experimental Model | Cell Type | Inducer | Key Finding | Reference |
| In Vitro | RAW264.7 Macrophages | LPS + ATP | Suppressed NLRP3 inflammasome activation. | thno.org |
| In Vitro | H9c2 Cardiomyocytes & Primary Cardiomyocytes | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Inhibited NLRP3 inflammasome activation. | thno.orgresearchgate.net |
| In Vivo | Myocardial Ischemia-Reperfusion Injury (MI/RI) Mouse Model | Left Anterior Descending Artery (LAD) Ligation | Reduced cardiac infarct size by inhibiting the NLRP3 inflammasome. | thno.org |
Inhibition of Pro-inflammatory Mediators (e.g., iNOS, COX-2)
Antioxidant Activities
This compound exhibits significant antioxidant properties by directly scavenging harmful molecules and by bolstering the body's own antioxidant defense systems. thno.org
Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can cause cellular damage through oxidative stress, a process implicated in numerous diseases. thno.orgnih.gov this compound has been shown to be an effective scavenger of ROS. thno.org In cellular models, PBA significantly suppressed ROS production induced by inflammatory stimuli like LPS plus ATP in macrophages and by oxygen-glucose deprivation/reperfusion (OGD/R) in H9c2 cells. thno.org This direct antioxidant action helps to mitigate the damaging effects of oxidative stress. thno.orgmdpi.com
Table 2: ROS Scavenging Activity of this compound
| Experimental Model | Cell Type | Inducer | Effect of this compound | Reference |
| In Vitro | RAW264.7 Macrophages | LPS + ATP | Significantly suppressed ROS production. | thno.org |
| In Vitro | H9c2 Cardiomyocytes | OGD/R | Significantly suppressed ROS production. | thno.org |
Beyond direct scavenging, this compound enhances the cellular antioxidant defense network by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. thno.orgnih.gov The Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress, controlling the expression of numerous antioxidant and detoxifying enzymes. mdpi.comnih.gov
This compound targets Keap1 (Kelch-like ECH-associated protein 1), an inhibitor protein that normally promotes the degradation of Nrf2. thno.orgresearchgate.net Research indicates that this compound covalently binds to specific cysteine residues on Keap1, namely Cys77 and Cys434. thno.orgthno.orgresearchgate.net This binding disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and subsequent degradation of Nrf2. researchgate.net As a result, stabilized Nrf2 translocates to the nucleus, where it activates the transcription of a suite of protective antioxidant enzymes. thno.orgresearchgate.net This mechanism suggests that this compound acts as a potent Nrf2 activator, bolstering the cell's intrinsic ability to combat oxidative stress. thno.orgnih.gov
Reactive Oxygen Species (ROS) Scavenging
Antithrombotic and Anti-platelet Aggregation Effects
This compound has demonstrated potent antithrombotic and anti-platelet aggregation activities. acs.orgresearchgate.netnih.gov Platelet aggregation is a critical process in the formation of thrombi (blood clots), which can lead to cardiovascular diseases. google.commdpi.com
Pharmacological investigations have revealed that this compound possesses a strong inhibitory effect on platelet aggregation. acs.orgnih.gov In studies using high shear stress-induced platelet activation and aggregation tests, this compound was found to have more potent anti-platelet aggregation activity than both salvianolic acid B, an active component from the herb Danshen, and aspirin, a widely used anti-platelet drug. acs.orggoogle.com This suggests its potential as a significant agent in contexts where inhibition of platelet aggregation is beneficial. google.com
Table 3: Anti-platelet Aggregation Activity of this compound
| Assay | Comparison | Outcome | Reference |
| High Shear Stress-Induced Platelet Aggregation Test | Salvianolic Acid B | This compound showed stronger anti-platelet aggregation activity. | acs.orggoogle.com |
| High Shear Stress-Induced Platelet Aggregation Test | Aspirin | This compound showed stronger anti-platelet aggregation activity. | acs.orggoogle.com |
Cardioprotective Effects (Excluding Human Clinical Data)
This compound, a significant bioactive triterpenoid saponin isolated from the roots of Ilex pubescens, has demonstrated notable cardioprotective properties in preclinical studies. unipa.itmdpi.com Its effects are primarily linked to the attenuation of oxidative stress and inflammation, which are critical factors in the pathophysiology of various cardiovascular diseases. unipa.itscience.gov
Myocardial ischemia-reperfusion (I/R) injury is a complex phenomenon that can paradoxically damage the heart muscle following the restoration of blood flow after a period of ischemia. nih.gov this compound has been shown to confer significant protection against this form of injury in animal models.
The primary mechanism underlying these cardioprotective effects involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. unipa.itmdpi.comresearchgate.net this compound has been found to selectively bind to specific cysteine residues (Cys77 and Cys434) on the Kelch-like ECH-associated protein 1 (Keap1). unipa.itmdpi.com This covalent modification disrupts the Keap1-Nrf2 complex, preventing the ubiquitination and subsequent degradation of Nrf2. unipa.it As a result, Nrf2 accumulates and translocates to the nucleus, where it promotes the expression of various antioxidant and cytoprotective enzymes. unipa.itresearchgate.net The cardioprotective effects of this compound were observed to be nearly completely nullified in Nrf2-deficient (Nrf2−/−) mice, confirming the critical role of this pathway. unipa.itresearchgate.net
Additionally, this compound has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response that is activated by oxidative stress during I/R injury. unipa.itmdpi.com By mitigating reactive oxygen species (ROS) production through the Nrf2 pathway, this compound effectively blocks this inflammatory cascade. unipa.it
| Model System | Key Findings | Reported Mechanism | Citation |
|---|---|---|---|
| LAD-induced Myocardial I/R (in vivo, mice) | Reduced cardiac infarct size; Improved LVEF, LVFS, +dp/dtmax, -dp/dtmax; Decreased serum CK-MB levels. | Activation of Nrf2 signaling; Suppression of NLRP3 inflammasome activation. | unipa.it |
| Nrf2 Knockout Mice with Myocardial I/R (in vivo) | Cardioprotective effects of this compound were almost completely abolished. | Demonstrates the Nrf2-dependent nature of the cardioprotection. | unipa.itresearchgate.net |
The protective effects of this compound extend to the cellular level, specifically in safeguarding cardiomyocytes from injury induced by conditions mimicking ischemia-reperfusion. In vitro experiments using H9c2 cells, a cell line derived from rat heart tissue, and primary neonatal mouse cardiomyocytes have provided further mechanistic insights. unipa.itwindows.net
When these cells were subjected to oxygen-glucose deprivation/reperfusion (OGD/R), a cellular model of I/R injury, pretreatment with this compound significantly improved cell viability. unipa.it This protective effect was dose-dependent and linked to the suppression of OGD/R-induced ROS production. unipa.it The underlying mechanism is consistent with that observed in in vivo models: the activation of the Nrf2 pathway. This compound promoted the nuclear translocation of Nrf2 and induced the expression of downstream antioxidant enzymes in cardiomyocytes under OGD/R conditions. unipa.it
Crucially, when Nrf2 was knocked down in H9c2 cells using siRNA, the protective effects of this compound against OGD/R-induced cytotoxicity were blocked, reinforcing the essential role of this signaling pathway in its cardiomyocyte-protective action. unipa.it These findings indicate that this compound directly protects heart cells from the oxidative stress and damage associated with ischemia-reperfusion. unipa.itresearchgate.net
| Cell Model | Insult | Key Findings | Reported Mechanism | Citation |
|---|---|---|---|---|
| H9c2 Cells & Primary Neonatal Mouse Cardiomyocytes | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Increased cell viability; Suppressed ROS production. | Activation of Nrf2 nuclear translocation and downstream enzyme expression. | unipa.itwindows.net |
| Nrf2-knockdown H9c2 Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | The protective effect of this compound against cytotoxicity was blocked. | Confirms the Nrf2-dependent mechanism of cardiomyocyte protection. | unipa.it |
Attenuation of Myocardial Ischemia-Reperfusion Injury
Investigation of Other Reported Biological Activities
While the cardioprotective effects of this compound are well-investigated, research into other biological activities is less extensive. Extracts from the parent plant, Ilex pubescens, have been traditionally used for various purposes and have been studied for multiple pharmacological effects, including anti-inflammatory and anti-tumor activities. researchgate.net
However, direct evidence for the anticancer activity of purified this compound is currently limited. A review of Ilex pubescens notes that anti-tumor activities have been investigated, but does not specifically attribute this effect to this compound. researchgate.net Notably, a study focused on its cardioprotective effects found that this compound did not exhibit cytotoxicity in non-cancerous cell lines such as H9c2 cardiomyocytes and RAW264.7 macrophages at concentrations up to 240 μM. thno.org
The relevance of this compound's primary known mechanism—Nrf2 activation—to cancer is complex. The Nrf2 pathway is a "double-edged sword" in oncology. oaepublish.com While its activation can protect healthy cells from carcinogenic insults, constitutive hyperactivation of Nrf2 is observed in many cancers, promoting tumor cell survival, proliferation, and resistance to chemotherapy and radiotherapy. oaepublish.com Therefore, an Nrf2 activator like this compound may not be beneficial as a direct anticancer agent and could potentially interfere with the efficacy of other cancer treatments. oaepublish.com
Research on other compounds from Ilex pubescens, such as Pubescenosides E–K, has focused on their anti-inflammatory properties, specifically the inhibition of inducible nitric oxide synthase (iNOS) protein expression in macrophages. nih.gov While chronic inflammation is a known driver of cancer, this does not constitute direct anticancer activity. Further research is required to determine if this compound possesses any direct cytotoxic or anti-proliferative effects against cancer cells and to clarify the role of its Nrf2-activating properties in the context of oncology.
Molecular Mechanisms of Action of Pubescenoside a
Interaction with Kelch ECH-Associating Protein 1 (Keap1)
Pubescenoside A directly targets Keap1, a critical regulator of the cellular antioxidant response. researchgate.netthno.org This interaction is characterized by a covalent modification of specific cysteine residues on the Keap1 protein, leading to a cascade of downstream events. researchgate.netthno.org
Covalent Modification of Cysteine Residues on Keap1 (e.g., Cys77, Cys434)
Research has identified that this compound selectively forms covalent bonds with specific cysteine residues on Keap1. researchgate.netmdpi.com Notably, it targets Cys77, located in the BTB domain, and Cys434, situated in the Kelch domain of Keap1. researchgate.netthno.org The modification of these particular residues is crucial for the subsequent activation of the Nrf2 signaling pathway. thno.orgmdpi.com Further studies have elucidated the relative reactivity of various Keap1 cysteines with this compound, revealing a preferential binding order: Cys77 > Cys434 > Cys23 > Cys38 > Cys226 > Cys273. researchgate.netnih.gov This selective covalent binding highlights a specific and targeted mechanism of action. mdpi.comnih.gov
Disruption of Keap1-Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Interaction
Under normal physiological conditions, Keap1 binds to Nrf2, a transcription factor, facilitating its ubiquitination and subsequent degradation. mdpi.comnih.gov This process keeps Nrf2 levels low in the cell. mdpi.com The covalent modification of Keap1 by this compound disrupts this critical interaction. researchgate.netnih.gov By binding to Cys77 in the BTB domain, this compound interferes with the interaction between Keap1 and Cul3, a component of the E3 ubiquitin ligase complex. thno.org This disruption inhibits the Keap1-mediated ubiquitination of Nrf2. researchgate.netthno.org Furthermore, the modification of Cys434 in the Kelch domain directly hinders the binding of Nrf2 to Keap1. thno.orgnih.gov As a result, Nrf2 is released from Keap1's inhibitory grip. researchgate.netnih.gov
Activation of the Nrf2 Signaling Pathway
The dissociation of Nrf2 from Keap1 initiates its activation and subsequent translocation to the nucleus, where it orchestrates the expression of a battery of antioxidant and cytoprotective genes. nih.govnih.gov
Promotion of Nrf2 Nuclear Translocation and Stabilization
Once freed from Keap1, this compound promotes the translocation of Nrf2 from the cytoplasm into the nucleus. researchgate.netnih.gov This nuclear accumulation is a key step in its activation. nih.gov Studies have demonstrated that treatment with this compound leads to a significant increase in nuclear Nrf2 levels. researchgate.netnih.gov By preventing its degradation, this compound effectively stabilizes the Nrf2 protein, allowing it to carry out its transcriptional duties. mdpi.com
Upregulation of Downstream Antioxidant Response Element (ARE)-Regulated Genes (e.g., HO-1, NQO1)
Inside the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes. nih.govmdpi.com This binding initiates the transcription of numerous protective genes. mdpi.com Research has shown that this compound treatment leads to the upregulation of key ARE-regulated genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). researchgate.netthno.org These enzymes play a crucial role in detoxifying harmful molecules and combating oxidative stress. mdpi.com The induction of HO-1 and NQO1 by this compound has been observed in a dose-dependent manner. thno.org
Modulation of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Activity
Beyond the Keap1-Nrf2 axis, emerging evidence suggests that this compound and related compounds can also modulate the activity of Glycogen Synthase Kinase-3 Beta (GSK-3β). researchgate.netnih.gov GSK-3β is a serine/threonine kinase involved in a wide array of cellular processes. ahajournals.orgnih.gov Interestingly, GSK-3β can negatively regulate Nrf2 activity. dovepress.comjacc.org While direct studies on this compound's effect on GSK-3β are part of a broader area of investigation, a related compound, Pubescenoside D, has been identified as a GSK-3β inhibitor. researchgate.netresearchgate.net Inhibition of GSK-3β can lead to the stabilization and activation of Nrf2, suggesting a potential alternative or complementary mechanism by which this compound could exert its antioxidant effects. researchgate.netjacc.org
Impact on Mitochondrial Function and Mitophagy
This compound exerts a protective effect on mitochondrial function, primarily by mitigating oxidative stress. nih.govwjgnet.com Research indicates that its mechanism is closely linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govthno.org By activating Nrf2, this compound helps to suppress the production of mitochondrial reactive oxygen species (ROS), which are key contributors to cellular damage in various stress conditions, such as myocardial ischemia-reperfusion injury. nih.govwjgnet.com The accumulation of excessive ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial dysfunction and cell death. wjgnet.com
Studies have shown that this compound's ability to activate Nrf2 leads to the upregulation of downstream antioxidant enzymes, which enhances the cell's capacity to handle oxidative stress and maintain mitochondrial integrity. nih.govnih.gov This reduction in mitochondrial ROS is also a critical factor in its ability to inhibit the NLRP3 inflammasome, a process closely linked to mitochondrial health. wjgnet.comresearchgate.net While direct studies extensively detailing this compound's role in mitophagy are less prevalent, a related compound, Pubescenoside D, has been shown to enhance mitophagy by suppressing Glycogen synthase kinase 3 beta (GSK-3β) activity. researchgate.netnih.gov This suggests a potential class effect for pubescenosides in regulating mitochondrial quality control, although further research is needed to specifically elucidate the direct impact of this compound on the process of mitophagy.
Inhibition of Inflammatory Signaling Pathways
This compound demonstrates significant anti-inflammatory properties through the modulation of key signaling pathways. thno.orgnih.gov A primary mechanism is its ability to suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. thno.orgresearchgate.net The NLRP3 inflammasome is a multiprotein complex that, when activated by cellular stress signals like ROS, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. wjgnet.com this compound effectively blocks this activation, thereby reducing the inflammatory response in conditions like myocardial ischemia-reperfusion injury. thno.orgnih.gov
The inhibition of the NLRP3 inflammasome is directly linked to this compound's activation of the Nrf2 pathway. thno.orgnih.gov Under normal conditions, Nrf2 is kept inactive by its binding partner, Kelch-like ECH-associated protein 1 (Keap1). nih.gov By interacting with Keap1, this compound disrupts this inhibition, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and anti-inflammatory genes. thno.orgnih.gov This Nrf2-mediated antioxidant response reduces the oxidative stress that is a critical trigger for NLRP3 inflammasome activation. wjgnet.comthno.org
Furthermore, the broader family of saponins (B1172615) from Ilex pubescens, the plant from which this compound is derived, has been shown to inhibit other major inflammatory pathways. jst.go.jpresearchgate.net These include the downregulation of cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). jst.go.jp While not all studies focus exclusively on this compound, the evidence suggests its anti-inflammatory effects are part of a broader capacity to interfere with multiple inflammatory signaling cascades, including the potential modulation of NF-κB and MAPK pathways, which are often regulated by Nrf2. nih.govmdpi.com
Receptor and Protein Binding Studies (e.g., Pull-down assays, Co-immunoprecipitation, Isothermal Calorimetry)
The direct molecular target of this compound has been identified as Keap1 through various receptor and protein binding studies. thno.orgnih.gov These investigations have confirmed a direct, covalent interaction between this compound and Keap1, which is the key mechanism for its activation of the Nrf2 antioxidant pathway. thno.orgnih.gov
Pull-down Assays: To identify the direct binding target of this compound, researchers have utilized pull-down assays. thno.orgresearchgate.net In these experiments, this compound was conjugated to Sepharose 4B beads. thno.orgnih.gov When these beads were incubated with cell lysates, they successfully "pulled down" Keap1, while control beads without this compound did not. thno.orgnih.gov This result provided strong evidence that this compound physically binds to the Keap1 protein. thno.orgnih.gov
Co-immunoprecipitation (Co-IP): Co-immunoprecipitation assays were employed to understand the functional consequence of the this compound-Keap1 interaction. thno.orgresearchgate.net These studies revealed that treatment with this compound significantly disrupts the binding between Keap1 and Nrf2. thno.org Furthermore, it was shown to disturb the interaction between Keap1 and Cullin-3 (Cul3), a component of the E3 ubiquitin ligase complex that targets Nrf2 for degradation. thno.org By interfering with these protein-protein interactions, this compound prevents the ubiquitination and subsequent degradation of Nrf2, leading to its accumulation and activation. thno.orgnih.gov
Isothermal Titration Calorimetry (ITC): Isothermal titration calorimetry (ITC) was used to quantify the binding affinity between this compound and Keap1 and to identify the specific binding sites. thno.orgnih.govnih.gov ITC measures the heat change that occurs upon molecular interaction, providing thermodynamic parameters such as the dissociation constant (Kd). nih.govmpg.de Studies found that this compound binds to wild-type (WT) Keap1 with a Kd value of 2.61 μM. thno.org The interaction was identified as a covalent binding to specific cysteine residues on Keap1. thno.orgnih.gov Further ITC experiments with mutant versions of Keap1, where specific cysteines were replaced, confirmed that Cysteine 77 (Cys77) and Cysteine 434 (Cys434) are the primary binding sites. thno.orgmdpi.com The binding affinity was significantly lower for the Cys77S (Kd = 19.5 μM) and Cys434S (Kd = 13.9 μM) mutants, confirming their crucial role in the interaction. thno.org
Table 1: Thermodynamic Parameters for this compound Binding to Keap1 Mutants This interactive table summarizes the binding affinity data from Isothermal Titration Calorimetry (ITC) experiments, showing how mutations at specific cysteine residues affect the interaction with this compound.
| Keap1 Variant | Dissociation Constant (Kd) (μM) | Binding Enthalpy (ΔH) (kcal/mol) | Binding Entropy (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |
|---|---|---|---|---|
| Wild-Type (WT) | 2.61 | -3.25 | 4.35 | -7.60 |
| Cys77S Mutant | 19.5 | -1.58 | 4.88 | -6.46 |
| Cys434S Mutant | 13.9 | -2.11 | 4.62 | -6.73 |
Data sourced from Cheng et al., Theranostics, 2021. thno.org
Structure Activity Relationship Sar Studies of Pubescenoside a and Its Analogues
Comparative Analysis with Pubescenoside B and Other Hemiterpene/Triterpenoid (B12794562) Glycosides
Pubescenoside A is a hemiterpene glycoside isolated from the roots of Ilex pubescens. google.comresearchgate.net It shares a close structural relationship with Pubescenoside B, another compound isolated from the same plant. google.com Both compounds possess a hemiterpene aglycone core linked to a glucose moiety, but they differ in the position of the caffeoyloxy group. In this compound, the caffeoyloxy group is at the C-2 methyl position, whereas in Pubescenoside B, it is at the C-3 position. researchgate.net This seemingly minor structural variance can lead to differences in their biological profiles, such as their potent anti-platelet aggregation activities. google.comresearchgate.net
Hemiterpene glycosides, a class to which this compound belongs, are relatively simple structures within the vast terpenoid family. mdpi.comnih.govnih.gov Their biological activities are often influenced by the nature of the aglycone and the attached sugar units. unar.ac.id
When compared to the much larger and more complex triterpenoid glycosides (saponins), broader SAR principles become apparent. For many triterpenoid glycosides, the type and linkage of sugar chains, as well as the functional groups on the triterpene skeleton (aglycone), are critical for activity. nih.govthieme-connect.com For instance, studies on various triterpenoid glycosides have shown that the presence and position of hydroxyl groups, the type of sugar units, and specific acyl groups (like benzoyl or feruloyl groups) can significantly enhance or reduce cytotoxicity against cancer cell lines. rsc.org Similarly, for some saikosaponins, a 13,28-epoxy bridge and the orientation of hydroxyl groups are important for their cytotoxic effects. nih.gov The activity of triterpenoid glycosides is often closely related to their molecular structure, where even small changes in substituent groups can lead to significant variations in biological effects. thieme-connect.com
| Compound | Core Structure | Key Substituent(s) | Reported Biological Activity |
|---|---|---|---|
| This compound | Hemiterpene Glycoside | trans-caffeoyloxy group at C-2 methyl position | Anti-platelet aggregation google.comresearchgate.net, Nrf2 activation thno.orgresearchgate.net |
| Pubescenoside B | Hemiterpene Glycoside | Caffeoyloxy group at C-3 position | Anti-platelet aggregation researchgate.net, Anti-inflammatory, Antioxidant ontosight.ai |
| Oleanolic Acid Glycosides | Triterpenoid Glycoside | Varying sugar chains at C-3; other functional groups | Cytotoxicity (activity reduced by glucopyranosyl groups at C-21 and C-28) rsc.org |
| Saikosaponins | Triterpenoid Glycoside | 13,28-epoxy bridge, specific hydroxyl orientations and sugar types | Cytotoxicity against various cancer cell lines nih.gov |
Identification of Key Structural Moieties for Specific Biological Activities
The biological activities of this compound are intrinsically linked to its unique structural features. Research has identified several key moieties that are critical for its specific interactions with biological targets.
One of the most significant findings is the role of the α,β-unsaturated carbonyl system within the trans-caffeoyloxy group. This moiety acts as a Michael acceptor, enabling this compound to form covalent bonds with specific cysteine residues on target proteins. thno.orgmdpi.com This mechanism is central to its ability to activate the Nrf2 signaling pathway, a key cellular defense against oxidative stress. thno.orgresearchgate.net this compound has been shown to selectively bind to cysteine residues Cys77 and Cys434 in the Keap1 protein, which is the primary negative regulator of Nrf2. thno.orgresearchgate.netnih.gov This covalent modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and activation of Nrf2. thno.org
| Structural Moiety | Functional Role | Associated Biological Activity |
|---|---|---|
| trans-caffeoyloxy group (with α,β-unsaturated carbonyl) | Acts as a Michael acceptor for covalent bonding | Nrf2 activation via covalent modification of Keap1 cysteines thno.orgresearchgate.net |
| Hemiterpene backbone | Provides the structural scaffold | Core structure for substituent attachment |
| β-D-glucopyranoside | Influences solubility and molecular interactions | Contributes to overall binding and pharmacokinetic properties researchgate.net |
| Catechol group (in caffeoyl moiety) | Potential for hydrogen bonding and antioxidant activity | Contributes to binding affinity and radical scavenging |
Computational Approaches for SAR Elucidation (e.g., Molecular Docking, QSAR Modeling)
Computational methods have become indispensable tools for elucidating the SAR of natural products like this compound, offering insights that are often difficult to obtain through experimental methods alone.
Molecular Docking studies have been particularly insightful in understanding how this compound interacts with its biological targets. Covalent docking simulations have been used to model the interaction between this compound and the Keap1 protein. thno.orgresearchgate.net These studies confirmed that this compound fits into the binding pockets of both the BTB and Kelch domains of Keap1, positioning its reactive caffeoyloxy group to form covalent bonds specifically with Cys77 and Cys434. thno.orgresearchgate.netnih.gov The docking models revealed that secondary interactions, such as hydrogen bonds and van der Waals forces, further stabilize the complex and contribute to the binding affinity. mdpi.com
Synthetic and Semi Synthetic Studies of Pubescenoside a and Its Derivatives
Challenges and Strategies for Total Synthesis
As of the current body of scientific literature, a total synthesis of Pubescenoside A has not been reported. The molecule's complex structure presents several formidable challenges that synthetic chemists would need to overcome.
A primary hurdle lies in the stereoselective construction of the aglycone, 2-methylene-butane-1,3,4-triol, which is a rare and unusual hemiterpene. google.com The presence of a chiral center and a trisubstituted alkene within this small fragment requires precise control of stereochemistry. Furthermore, the molecule contains multiple hydroxyl groups that would necessitate a sophisticated protecting group strategy to ensure regioselective reactions at later stages. google.comyoutube.com The application of protecting groups that are stable under various reaction conditions and can be selectively removed is a critical consideration in the synthesis of polyhydroxylated natural products. youtube.comyoutube.com
Another significant challenge is the glycosylation step, which involves the formation of a β-D-glucopyranoside linkage at the C-1 position of the aglycone. google.commdpi.com Achieving high stereoselectivity in glycosidic bond formation is a well-documented difficulty in carbohydrate chemistry. The choice of the glycosyl donor, the promoter, and the reaction conditions are all crucial factors that influence the stereochemical outcome of the glycosylation. nih.gov
Furthermore, the esterification of the aglycone with trans-caffeic acid at the C-4 position presents another synthetic obstacle. google.com The reaction must be carried out without affecting the other hydroxyl groups or the glycosidic bond. This would likely involve selective protection and deprotection steps. google.com
A hypothetical retrosynthetic analysis would likely disconnect the molecule at the glycosidic bond and the ester linkage, leading to three key building blocks: the protected aglycone, a protected glucose derivative, and protected caffeic acid. The synthesis of the chiral aglycone would be a key focus, potentially involving asymmetric catalysis or the use of a chiral pool starting material.
Semi-synthesis of Analogues for SAR Exploration
While a total synthesis remains elusive, semi-synthesis offers a more accessible route to explore the structure-activity relationships (SAR) of this compound. Starting from the natural product isolated from Ilex pubescens, various modifications can be introduced to probe the importance of different functional groups for its biological activity. acs.org
SAR studies are crucial for identifying the pharmacophore of a lead compound and for designing new analogues with improved potency and selectivity. nih.gov For this compound, key areas for semi-synthetic modification would include the caffeoyl moiety, the glucose unit, and the hydroxyl groups on the aglycone.
Table 1: Potential Semi-Synthetic Modifications of this compound for SAR Studies
| Modification Site | Potential Modification | Rationale for SAR Exploration |
| Caffeoyl Moiety | - Variation of the aromatic substitution pattern- Replacement with other phenolic acids- Conversion to amides | To determine the importance of the catechol unit and the ester linkage for bioactivity. |
| Glucose Unit | - Replacement with other monosaccharides- Removal of the glucose (deglycosylation)- Modification of the hydroxyl groups | To assess the role of the sugar moiety in solubility, cell permeability, and target binding. |
| Aglycone Hydroxyl | - Esterification or etherification- Oxidation to a ketone | To probe the significance of the free hydroxyl group for biological activity. |
By systematically preparing and testing these analogues, researchers could elucidate which parts of the this compound molecule are essential for its cardioprotective effects. For instance, understanding the role of the caffeoyl group could lead to the design of simplified analogues that retain the desired activity but are easier to synthesize.
Derivatization for Enhanced Bioactivity or Specificity
Derivatization of natural products is a common strategy in medicinal chemistry to improve their therapeutic potential. iipseries.org For this compound, derivatization could be employed to enhance its bioactivity, improve its pharmacokinetic properties, or increase its specificity for a particular biological target. iipseries.org
Studies have shown that this compound exerts its cardioprotective effects by covalently binding to specific cysteine residues on the Keap1 protein, which leads to the activation of the Nrf2 antioxidant pathway. nih.govthno.orgnih.gov This covalent interaction is a key aspect of its mechanism of action. Derivatization strategies could focus on modifying the electrophilicity of the molecule to enhance its reactivity with these target cysteines.
Furthermore, the glycosidic portion of the molecule could be modified to improve its drug-like properties. Glycosylation can significantly impact a molecule's solubility, membrane permeability, and metabolic stability. nih.gov By altering the sugar moiety, it may be possible to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, leading to a more effective therapeutic agent.
Analytical Methodologies for Detection and Quantification of Pubescenoside a
Development and Validation of Chromatographic Methods (e.g., HPLC-UV/ELSD, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as a primary tool for the analysis of Pubescenoside A. Methods using Ultraviolet (UV) detection are common, leveraging the compound's chromophoric structures. For instance, a method for analyzing caffeic acid, a hydrolysis product of this compound, utilized a C18 column with a mobile phase of acetonitrile (B52724) and an aqueous solution containing formic acid, with detection at 280 nm. google.com
For compounds like this compound that may lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed. HPLC-ELSD methods have been developed for the fingerprint analysis of saponin (B1150181) fractions from Ilex pubescens, which could be adapted for this compound. google.com These methods are valuable for purity determination and characterization of extracts. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity, making them ideal for complex sample matrices and trace-level detection. The positive ESI-Q-TOF mass spectrum of this compound shows an [M+Na]⁺ ion peak at m/z 465.1377, which is indicative of its molecular formula, C₂₀H₂₆O₁₁. google.com Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) has been successfully used for the simultaneous qualitative and quantitative analysis of various triterpenoids in Ilex pubescens. nih.gov Such methods provide comprehensive data on molecular weight and fragmentation patterns, which is essential for unequivocal identification. nih.govigi-global.com
Method validation is a critical aspect of developing these analytical techniques, ensuring they are reliable and reproducible. Validation parameters typically include linearity, range, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.govdergipark.org.tr For example, a validated HPLC-UV method for other compounds demonstrated good linearity with r² > 0.999 and recovery rates between 98-101%. nih.gov
**Table 1: Exemplary Chromatographic Conditions for Analysis of Compounds from *Ilex pubescens***
| Technique | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC-UV | Ailtech Altima C₁₈ (4.6×250 mm) | Gradient of CH₃CN in CH₃CN:H₂O:HCOOH (10:90:0.4) | UV at 280 nm | Analysis of Caffeic Acid (hydrolysis product) | google.com |
| HPLC-ELSD | Not specified | Not specified | ELSD | Fingerprint of saponin fraction | google.com |
| UPLC-QTOF-MS | Not specified | Not specified | ESI-QTOF-MS (Negative Mode) | Qualitative and quantitative analysis of triterpenoids | nih.gov |
| HPTLC | Silica (B1680970) gel | CHCl₃-MeOH-H₂O (8:2:0.2) or (7:3:0.5) | 10% Sulfuric acid in ethanol (B145695) spray | Detection of saponin fractions | google.com |
Application in Quality Control of Ilex pubescens Extracts
The chemical composition of Ilex pubescens extracts can vary significantly based on factors like geographic origin, harvest time, and processing methods. Therefore, robust analytical methods are essential for the quality control and standardization of these extracts. This compound, as a characteristic and biologically active component, can serve as a chemical marker for this purpose.
HPLC and UPLC methods are widely applied to generate chemical fingerprints of Ilex pubescens extracts. google.comnih.gov These fingerprints provide a comprehensive profile of the chemical constituents. By comparing the fingerprint of a sample to a standardized reference, the authenticity and consistency of the herbal material can be evaluated. nih.gov Quantitative analysis of marker compounds like this compound ensures that the extract contains a sufficient amount of the active principles.
For instance, UPLC-ESI-QTOF-MS has been utilized for the simultaneous qualitative and quantitative analysis of characteristic triterpenoids in I. pubescens, providing a basis for holistic quality control. nih.gov This approach allows for the evaluation of the contents of multiple components, including saponins (B1172615), in different parts of the plant, such as the root, root heartwood, and root bark. nih.gov The development of such methods is crucial for guiding the clinical preparation and ensuring the therapeutic efficacy of products derived from Ilex pubescens. nih.gov
Detection in Biological Matrices (e.g., in vitro cell models, in vivo animal samples)
Understanding the pharmacokinetic profile of this compound requires sensitive and specific analytical methods to detect and quantify the compound and its potential metabolites in complex biological matrices like plasma, tissues, and cell lysates. LC-MS/MS is the technique of choice for these applications due to its high sensitivity and specificity, which allows for the detection of trace amounts of the analyte. thno.orgulisboa.pt
In a study investigating the effects of this compound on myocardial ischemia-reperfusion injury, pull-down assays combined with LC/MS/MS were used to identify its direct protein target in cell lysates. thno.org This demonstrates the utility of mass spectrometry in elucidating molecular mechanisms of action. For in vitro studies, such as those using RAW264.7 macrophage cell models to assess anti-inflammatory activity, analytical methods are used to confirm the presence and concentration of the applied compound. mdpi.com
For in vivo animal studies, LC-MS/MS methods are developed to determine the concentration of this compound in plasma and various tissues over time. This data is used to calculate key pharmacokinetic parameters. While specific pharmacokinetic studies on this compound are not detailed in the provided results, analogous studies on other saponins from Ilex species have been conducted using UPLC-qTOF-MS/MS to quantify the compound in various tissues after oral administration. The development of such methods for this compound would be essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. A study on the metabolic study of Ilexsaponin A1, another compound from Ilex pubescens, utilized an LC-MS/MS method for its determination in intestinal bacterial metabolic studies. jst.go.jp
Table 2: Applications of Analytical Methods for this compound and Related Compounds
| Application Area | Analytical Technique | Sample Matrix | Purpose | Reference |
|---|---|---|---|---|
| Target Identification | Pull-down assay with LC/MS/MS | Cell lysates | Identify direct protein targets of this compound | thno.org |
| In Vitro Bioactivity | HPLC, Western Blot | RAW264.7 macrophage cells | Confirm compound concentration and measure protein expression | mdpi.com |
| In Vivo Animal Models | LC-MS/MS | Plasma, Tissue homogenates | Pharmacokinetic studies and quantification in biological samples | thno.orgresearchgate.net |
| Quality Control | UPLC-QTOF-MS | Ilex pubescens plant material | Qualitative and quantitative analysis for standardization | nih.gov |
Perspectives and Future Research Directions
Elucidating Novel Biological Targets and Pathways
Pubescenoside A (PBA), an active compound isolated from Ilex pubescens, has demonstrated notable antithrombotic and anti-inflammatory properties. thno.orgresearchgate.net Initial research has successfully identified its direct molecular target and primary mechanism of action, which serves as a foundation for exploring further biological interactions.
The primary known target of this compound is the Kelch ECH-associating protein 1 (Keap1), a critical regulator of the cellular antioxidant response. thno.orgresearchgate.net this compound covalently binds to specific cysteine residues on Keap1, namely Cys77 in the BTB domain and Cys434 in the Kelch domain. thno.orgnih.govnih.gov This modification disrupts the Keap1-Nrf2 complex, inhibiting the ubiquitination and subsequent degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2). thno.orgnih.gov As a result, stabilized Nrf2 translocates to the nucleus, where it activates the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). researchgate.net
This Nrf2 activation is a key mechanism for its observed therapeutic effects, particularly in cardioprotection. nih.gov Beyond Nrf2 activation, a significant downstream effect is the suppression of the NLRP3 inflammasome. thno.orgresearchgate.net The NLRP3 inflammasome is a multi-protein complex involved in the inflammatory response, and its activation is a critical factor in myocardial ischemia-reperfusion injury (MI/RI). wjgnet.comnih.gov By activating the Nrf2 signaling pathway, this compound effectively suppresses the oxidative stress-induced activation of the NLRP3 inflammasome. thno.orgnih.gov
Future research will likely focus on identifying other potential off-target effects or secondary signaling pathways modulated by this compound. Given its electrophilic nature, it may interact with other cysteine-rich proteins, a possibility that warrants further investigation through advanced proteomic techniques. Elucidating these additional interactions could reveal novel therapeutic applications and provide a more comprehensive understanding of its biological activity.
Table 1: Known Biological Targets and Pathways of this compound
| Target/Pathway | Mechanism of Action | Downstream Effect | Supporting Evidence |
|---|---|---|---|
| Keap1 (Kelch ECH-associating protein 1) | Covalent modification of cysteine residues Cys77 and Cys434. thno.orgnih.govmdpi.com | Inhibition of Nrf2 ubiquitination. thno.orgnih.gov | Pull-down assays, LC/MS/MS, Co-immunoprecipitation. thno.orgresearchgate.net |
| Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway | Stabilization and nuclear translocation of Nrf2. researchgate.net | Increased expression of antioxidant enzymes (e.g., HO-1, NQO1). researchgate.netnih.gov | Western Blot, Immunofluorescence. researchgate.net |
| NLRP3 Inflammasome | Suppression of activation. thno.orgwjgnet.com | Attenuation of inflammatory response and cell death. thno.orgnih.gov | In vitro and in vivo models of myocardial ischemia-reperfusion injury. thno.org |
Exploration of Synergistic Effects with Other Phytoconstituents
The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a cornerstone of traditional herbal medicine. researchgate.net While specific studies on the synergistic effects of isolated this compound with other phytoconstituents are limited, its mechanism of action provides a strong rationale for such investigations.
This compound is a potent activator of the Nrf2 pathway. nih.gov Research suggests that mixtures of Nrf2 activators can exhibit impressive synergistic effects. unar.ac.id This provides a basis for exploring combinations of this compound with other Nrf2-activating phytochemicals, such as flavonoids, other terpenoids, or phenols. nih.govresearchgate.net Such combinations could potentially lead to a more pronounced and effective cytoprotective response at lower individual compound concentrations.
The plant from which it is derived, Ilex pubescens, contains a wide array of other compounds, including various triterpenoids and phenolics. researchgate.netresearchgate.net It is plausible that the therapeutic effects observed with crude extracts of Ilex pubescens result from the synergistic interplay between this compound and these other components. researchgate.net Future studies could explore the combination of pure this compound with other compounds from Ilex pubescens to identify synergistic pairs that could be developed for enhanced therapeutic efficacy.
Potential for Preclinical Development as a Lead Compound for Therapeutic Applications (Excluding Human Clinical Trials)
This compound has emerged as a promising lead compound for therapeutic development, particularly for cardiovascular diseases. researchgate.netresearchgate.net Its potential has been demonstrated in robust preclinical models.
In both in vitro and in vivo studies, this compound has shown significant cardioprotective effects against myocardial ischemia-reperfusion injury (MI/RI). thno.orgresearchgate.net In cellular models using cardiomyocytes subjected to oxygen and glucose deprivation/reperfusion (OGD/R), this compound protected the cells from injury. researchgate.netnih.gov Furthermore, in a mouse model where the left anterior descending artery was ligated to induce MI/RI, administration of this compound demonstrated a protective effect on the heart. thno.orgresearchgate.net
The mechanism for this cardioprotection is directly linked to its ability to activate the Nrf2 pathway and suppress the NLRP3 inflammasome, which are key players in the pathophysiology of MI/RI. thno.orgnih.gov The identification of Keap1 as its direct molecular target provides a solid foundation for structure-activity relationship (SAR) studies. ontosight.ai Understanding these relationships can guide the design and synthesis of new analogues with potentially optimized potency, selectivity, and pharmacokinetic properties, further enhancing its potential as a therapeutic agent. ontosight.ai The existing preclinical data strongly supports its continued development as a lead compound for conditions where oxidative stress and inflammation are central, such as ischemic heart disease. nih.govwjgnet.com
Table 2: Preclinical Models and Findings for this compound
| Model Type | Specific Model | Key Findings | Reference |
|---|---|---|---|
| In Vitro | Oxygen and Glucose Deprivation/Reperfusion (OGD/R) in H9c2 cardiomyocytes. | Protected cardiomyocytes from injury; Increased expression of HO-1 and NQO1; Suppressed NLRP3 inflammasome activation. | thno.orgresearchgate.netnih.gov |
| In Vivo | Left Anterior Descending Artery (LAD) Ligation-induced Myocardial Ischemia-Reperfusion Injury in mice. | Showed cardioprotective activities against ischemia-reperfusion injury. | thno.orgnih.govresearchgate.net |
Advancements in Biosynthetic Engineering for Sustainable Production
This compound is a derivative of caffeic acid. researchgate.net The biosynthesis of such phenolic compounds in plants originates from the shikimic acid pathway. researchgate.netmdpi.com This pathway converts simple carbohydrate precursors from photosynthesis into aromatic amino acids like phenylalanine, which is then converted through a series of enzymatic steps into caffeic acid and its various derivatives. mdpi.com
Relying on extraction from plant sources for the large-scale production of this compound is often inefficient and unsustainable due to factors like plant growth cycles and environmental conditions. mdpi.com Therefore, biosynthetic engineering presents a promising alternative. Metabolic engineering in microbial hosts is a well-established strategy for producing valuable plant-derived natural products. cimap.res.in
Platforms like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli could be engineered to heterologously express the necessary biosynthetic genes from Ilex pubescens. researchgate.net This would involve identifying and transferring the entire genetic pathway responsible for converting a basic precursor like phenylalanine or tyrosine into this compound. Another advanced approach is transient expression in plants like Nicotiana benthamiana, which allows for rapid and scalable production of complex plant metabolites. cimap.res.in Realizing this potential requires the complete elucidation of the specific enzymes (e.g., transferases, hydroxylases) involved in the final steps of this compound biosynthesis in its native plant.
Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) to Understand Mechanisms
Advanced "omics" technologies are indispensable for modern drug discovery and mechanistic studies. unar.ac.id These approaches are highly applicable to furthering our understanding of this compound.
Proteomics has already been pivotal in identifying Keap1 as the direct molecular target of this compound. thno.orgresearchgate.net Techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) were used to confirm that this compound covalently modifies specific cysteine residues on the Keap1 protein. thno.orgresearchgate.net Future proteomics studies could be employed to screen for other potential protein targets in a broader, unbiased manner, which may reveal additional mechanisms of action. mdpi.com
Metabolomics, the large-scale study of small molecules (metabolites), can provide a snapshot of the metabolic state of a cell or organism in response to treatment with this compound. nih.govmdpi.com By analyzing changes in the metabolome of cardiomyocytes treated with this compound, researchers could identify specific metabolic pathways that are altered, offering deeper insight into its cardioprotective effects beyond the primary Nrf2 activation. nih.gov Integrating proteomics and metabolomics data can create a comprehensive map of the cellular response to this compound, connecting protein-level changes to functional metabolic outputs and helping to fully decipher its complex biological activity. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Caffeic acid |
| Keap1 (Kelch ECH-associating protein 1) |
| Nrf2 (Nuclear factor erythroid 2-related factor 2) |
| Heme oxygenase-1 (HO-1) |
| NAD(P)H quinone dehydrogenase 1 (NQO1) |
| Phenylalanine |
| Tyrosine |
| Triterpenoids |
| Phenols |
Q & A
Q. How can multi-omics approaches enhance mechanistic understanding of this compound’s effects?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-QTOF-MS) to identify pathway cross-talk. Systems biology tools (e.g., STRING, KEGG Mapper) map interactions, while machine learning models (e.g., Random Forest) prioritize key biomarkers .
Addressing Research Gaps
Q. What strategies mitigate the scarcity of long-term toxicity data for this compound?
- Methodological Answer : Conduct 6–12-month chronic toxicity studies in rodents, adhering to OECD Guidelines 452. Include hematological, biochemical, and histopathological endpoints. Compare results with structurally related saponins to infer safety profiles .
Q. How can researchers address discrepancies in this compound’s reported solubility and stability profiles?
- Methodological Answer : Use forced degradation studies (ICH Q1A) under varied pH, temperature, and light conditions. Solubility parameters (LogP, Hansen solubility) should be experimentally validated via shake-flask methods. Nanoformulation (e.g., liposomes) may improve stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
